molecular formula C12H15FN2OS B5786269 N-(4-fluorophenyl)-4-hydroxy-1-piperidinecarbothioamide

N-(4-fluorophenyl)-4-hydroxy-1-piperidinecarbothioamide

Cat. No. B5786269
M. Wt: 254.33 g/mol
InChI Key: KWDCFIJLUVMCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-hydroxy-1-piperidinecarbothioamide (abbreviated as FPPT) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to possess interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-hydroxy-1-piperidinecarbothioamide involves its interaction with the serotonin transporter (SERT). This compound acts as a competitive inhibitor of SERT, which leads to an increase in the extracellular levels of serotonin. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on serotonin levels, this compound has been shown to modulate the activity of various neurotransmitters such as dopamine and norepinephrine. This compound has also been found to have antioxidant properties and to reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorophenyl)-4-hydroxy-1-piperidinecarbothioamide in lab experiments include its selective inhibition of SERT, its potential therapeutic applications, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-4-hydroxy-1-piperidinecarbothioamide. One direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to explore its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitters and physiological systems.

Synthesis Methods

N-(4-fluorophenyl)-4-hydroxy-1-piperidinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 4-chlorobutyryl chloride to form the intermediate 4-fluoro-N-(4-chlorobutanoyl)aniline. This intermediate is then reacted with thioacetamide in the presence of a base to yield this compound.

Scientific Research Applications

N-(4-fluorophenyl)-4-hydroxy-1-piperidinecarbothioamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, this compound has been found to act as a selective inhibitor of the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

N-(4-fluorophenyl)-4-hydroxypiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2OS/c13-9-1-3-10(4-2-9)14-12(17)15-7-5-11(16)6-8-15/h1-4,11,16H,5-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDCFIJLUVMCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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